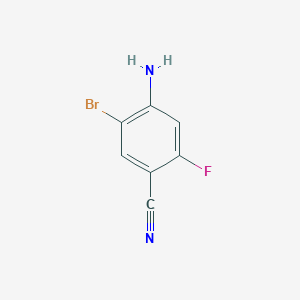

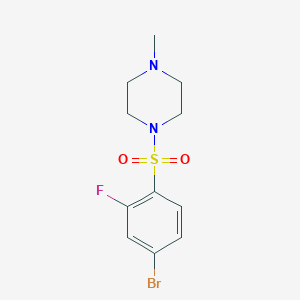

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine” is a chemical compound. It’s likely to be an organic compound given the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), bromine (Br), and fluorine (F) in its structure .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions with sulfonyl chlorides, amines, and halogenated compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure Analysis

- Resolution and Asymmetric Synthesis : The compound has been used in the resolution of the nonsteroidal antiandrogen ICI 176334, and its structure and the absolute configuration of the active enantiomer were determined through chromatographic separation and asymmetric synthesis methods (Tucker & Chesterson, 1988).

- Synthesis of Phenylpiperazine Derivatives : Phenylpiperazine derivatives, including variants of the 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, were synthesized and evaluated for their acaricidal activity. Some derivatives exhibited significant activity against various mites (Suzuki et al., 2021).

Biological Evaluation and Activity

- Antibacterial and Antifungal Activities : Various derivatives of the compound have shown moderate to significant antibacterial activity against different bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011).

- Anticancer Activity : A derivative, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated significant anticancer activity against certain cancer cells, showing potential in oncological research (Miao et al., 2010).

Radiotherapy and Pharmacology

- Radiation Mitigation : Research has indicated that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, a related compound, can mitigate gastrointestinal acute radiation syndrome by activating the Hedgehog signaling pathway, expanding the intestinal stem cell pool, and improving regeneration after radiation exposure (Duhachek-Muggy et al., 2019).

Additional Applications

- Synthesis of Novel Ligands and Metal Complexes : The compound has been used in the synthesis of new ligands and their transition metal complexes, indicating its utility in the field of organometallic chemistry and potential applications in material science (Chohan & Shad, 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVACKFHRBNHCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.